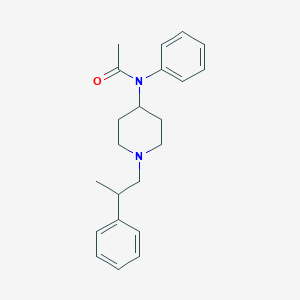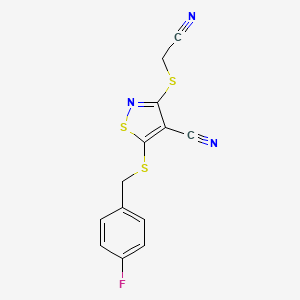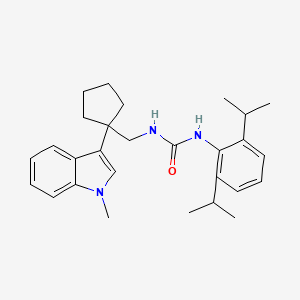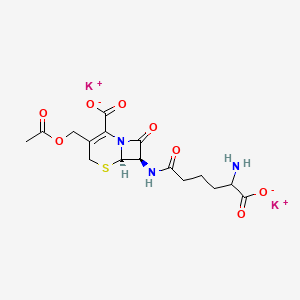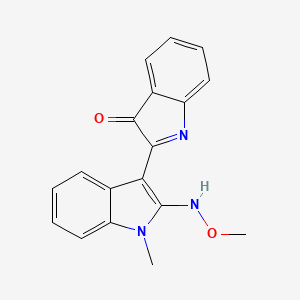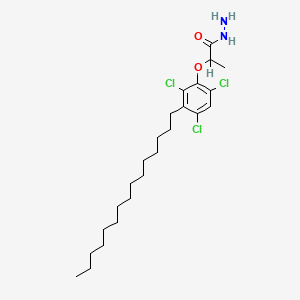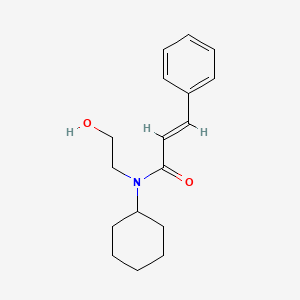
N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide is a compound that belongs to the class of cinnamamides. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound consists of a cinnamamide backbone with a cyclohexyl group and a hydroxyethyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide can be synthesized through a multi-step process. One common method involves the reaction of cinnamoyl chloride with N-cyclohexyl-N-(2-hydroxyethyl)amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-N-(2-oxoethyl)cinnamamide.
Reduction: Formation of N-Cyclohexyl-N-(2-hydroxyethyl)phenethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of photo-responsive polymers and other advanced materials.
作用机制
The mechanism of action of N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide can be compared with other cinnamamide derivatives, such as:
N-(2-hydroxyethyl)cinnamamide: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
N-Cyclohexylcinnamamide: Lacks the hydroxyethyl group, which may influence its solubility and reactivity.
N-(2-hydroxyethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide: Contains additional functional groups that may enhance its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
属性
CAS 编号 |
43196-37-8 |
|---|---|
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC 名称 |
(E)-N-cyclohexyl-N-(2-hydroxyethyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H23NO2/c19-14-13-18(16-9-5-2-6-10-16)17(20)12-11-15-7-3-1-4-8-15/h1,3-4,7-8,11-12,16,19H,2,5-6,9-10,13-14H2/b12-11+ |
InChI 键 |
WRWJOKRHWDMRMM-VAWYXSNFSA-N |
手性 SMILES |
C1CCC(CC1)N(CCO)C(=O)/C=C/C2=CC=CC=C2 |
规范 SMILES |
C1CCC(CC1)N(CCO)C(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




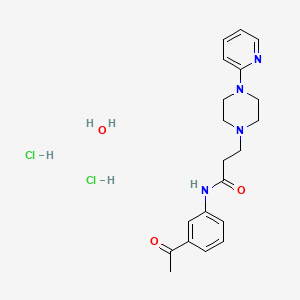
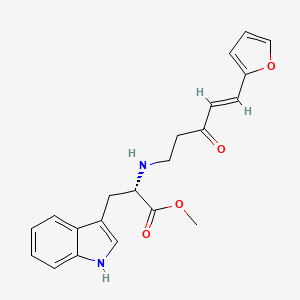
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
